molecular formula C8H9BrClNO2 B13652055 (R)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride

(R)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride

Cat. No.: B13652055
M. Wt: 266.52 g/mol
InChI Key: SAXXAMCWURKCHM-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromophenyl group, and an acetic acid moiety, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromophenylacetic acid with ammonia or an amine under controlled conditions to yield the desired product . The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst to enhance the reaction rate.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride often employs large-scale bromination and amination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while coupling reactions can produce complex biaryl structures .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride is unique due to its chiral nature and the presence of both amino and bromophenyl groups. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable compound in various fields of research .

Properties

Molecular Formula

C8H9BrClNO2

Molecular Weight

266.52 g/mol

IUPAC Name

(2R)-2-amino-2-(2-bromophenyl)acetic acid;hydrochloride

InChI

InChI=1S/C8H8BrNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1

InChI Key

SAXXAMCWURKCHM-OGFXRTJISA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](C(=O)O)N)Br.Cl

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)Br.Cl

Origin of Product

United States

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